Cas no 1001519-07-8 (5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbohydrazide)
5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- <br>5-(1-Ethyl-3-methyl-1 H -pyrazol-4-yl)-isoxazole-3-carboxylic acid hydrazid e
- 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbohydrazide
- 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide
- 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid hydrazide
- 5-(1-ethyl-3-methyl-1 h-pyrazol-4-yl)-isoxazole-3-carboxylic acid hydrazide
- CS-0298427
- 1001519-07-8
- 5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-3-carbohydrazide
- EN300-230024
- BBL038877
- 5-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLECARBOHYDRAZIDE
- STK312671
- AKOS000311362
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- MDL: MFCD05667154
- Inchi: 1S/C10H13N5O2/c1-3-15-5-7(6(2)13-15)9-4-8(14-17-9)10(16)12-11/h4-5H,3,11H2,1-2H3,(H,12,16)
- InChI Key: UXGMYAHRCAMSIM-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(NN)=O)=N1)C1=CN(CC)N=C1C
Computed Properties
- Exact Mass: 235.10692467Da
- Monoisotopic Mass: 235.10692467Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 99Ų
5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026522-250mg |
5-(1-Ethyl-3-methyl-1 H -pyrazol-4-yl)-isoxazole-3-carboxylic acid hydrazide |
1001519-07-8 | 250mg |
£182.00 | 2022-03-01 | ||
| Fluorochem | 026522-1g |
5-(1-Ethyl-3-methyl-1 H -pyrazol-4-yl)-isoxazole-3-carboxylic acid hydrazide |
1001519-07-8 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 026522-5g |
5-(1-Ethyl-3-methyl-1 H -pyrazol-4-yl)-isoxazole-3-carboxylic acid hydrazide |
1001519-07-8 | 5g |
£963.00 | 2022-03-01 | ||
| Chemenu | CM483084-1g |
5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide |
1001519-07-8 | 97% | 1g |
$682 | 2023-01-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369097-50mg |
5-(1-Ethyl-3-methyl-1h-pyrazol-4-yl)isoxazole-3-carbohydrazide |
1001519-07-8 | 97% | 50mg |
¥3024 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369097-100mg |
5-(1-Ethyl-3-methyl-1h-pyrazol-4-yl)isoxazole-3-carbohydrazide |
1001519-07-8 | 97% | 100mg |
¥4202 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369097-250mg |
5-(1-Ethyl-3-methyl-1h-pyrazol-4-yl)isoxazole-3-carbohydrazide |
1001519-07-8 | 97% | 250mg |
¥5569 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369097-500mg |
5-(1-Ethyl-3-methyl-1h-pyrazol-4-yl)isoxazole-3-carbohydrazide |
1001519-07-8 | 97% | 500mg |
¥8798 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369097-1g |
5-(1-Ethyl-3-methyl-1h-pyrazol-4-yl)isoxazole-3-carbohydrazide |
1001519-07-8 | 97% | 1g |
¥11278 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369097-2.5g |
5-(1-Ethyl-3-methyl-1h-pyrazol-4-yl)isoxazole-3-carbohydrazide |
1001519-07-8 | 97% | 2.5g |
¥19675 | 2023-04-17 |
5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbohydrazide Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbohydrazide
Recent Advances in the Study of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbohydrazide (CAS: 1001519-07-8)
The compound 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbohydrazide (CAS: 1001519-07-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a pyrazole-oxazole scaffold, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and mechanism of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have highlighted the compound's role as a promising scaffold for the development of novel antimicrobial and anticancer agents. Researchers have synthesized a series of derivatives based on the core structure of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbohydrazide and evaluated their biological activities. Preliminary results indicate that certain derivatives exhibit potent inhibitory effects against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. These findings suggest that the compound could serve as a valuable lead for the development of new antimicrobial therapies.
In addition to its antimicrobial properties, the compound has also shown potential in cancer research. Mechanistic studies have revealed that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways, such as the PI3K/Akt and MAPK pathways. Furthermore, molecular docking simulations have demonstrated that the compound can bind to specific oncogenic targets, including kinases and transcription factors, with high affinity. These insights have paved the way for further optimization of the compound's structure to enhance its efficacy and selectivity.
The synthetic routes for 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbohydrazide have also been a focus of recent research. Novel methodologies have been developed to improve the yield and purity of the compound, including microwave-assisted synthesis and green chemistry approaches. These advancements not only facilitate the large-scale production of the compound but also contribute to the sustainability of the synthetic process.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Nevertheless, the growing body of research underscores the potential of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbohydrazide as a versatile scaffold for drug discovery. Future studies are expected to focus on the optimization of its pharmacokinetic properties and the exploration of its therapeutic applications in other disease areas.
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